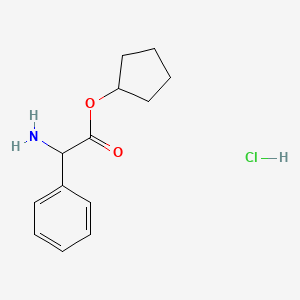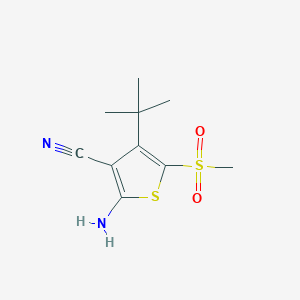
Silane, triethoxy(10-isocyanatodecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, triethoxy(10-isocyanatodecyl)-, also known as 10-isocyanatodecyltriethoxysilane, is an organosilicon compound with the molecular formula C17H35NO4Si and a molecular weight of 345.5496 g/mol . This compound is characterized by the presence of an isocyanate group attached to a decyl chain, which is further bonded to a triethoxysilane moiety. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of Silane, triethoxy(10-isocyanatodecyl)- typically involves the reaction of 10-isocyanatodecyl alcohol with triethoxysilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The purity of the final product can be enhanced through various purification techniques, such as distillation or chromatography.
Chemical Reactions Analysis
Silane, triethoxy(10-isocyanatodecyl)- undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the triethoxysilane moiety can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Isocyanate Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form urea, carbamate, and amine derivatives, respectively.
Substitution Reactions: The ethoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include water, amines, and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Silane, triethoxy(10-isocyanatodecyl)- has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify the surface properties of various materials, such as glass, metals, and polymers, to enhance their adhesion, hydrophobicity, or biocompatibility.
Polymer Chemistry: It is employed as a crosslinking agent in the synthesis of polyurethane and other polymeric materials.
Biomedical Applications: The compound is used in the development of drug delivery systems and biomedical coatings due to its ability to form stable bonds with biological molecules.
Mechanism of Action
The mechanism of action of Silane, triethoxy(10-isocyanatodecyl)- involves the formation of covalent bonds with various substrates through its isocyanate and silane groups. The isocyanate group reacts with nucleophiles to form stable urea or carbamate linkages, while the silane group undergoes hydrolysis and condensation to form siloxane bonds. These reactions enable the compound to modify the surface properties of materials and enhance their performance in various applications .
Comparison with Similar Compounds
Silane, triethoxy(10-isocyanatodecyl)- can be compared with other similar compounds, such as:
Silane, triethoxy(3-isocyanatopropyl)-: This compound has a shorter propyl chain compared to the decyl chain in Silane, triethoxy(10-isocyanatodecyl)-, which may result in different surface modification properties.
Silane, triethoxy(3-aminopropyl)-: This compound contains an amino group instead of an isocyanate group, leading to different reactivity and applications.
The uniqueness of Silane, triethoxy(10-isocyanatodecyl)- lies in its long decyl chain and the presence of both isocyanate and silane groups, which provide a combination of reactivity and surface modification capabilities that are not found in other similar compounds.
Properties
CAS No. |
862546-89-2 |
|---|---|
Molecular Formula |
C17H35NO4Si |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
triethoxy(10-isocyanatodecyl)silane |
InChI |
InChI=1S/C17H35NO4Si/c1-4-20-23(21-5-2,22-6-3)16-14-12-10-8-7-9-11-13-15-18-17-19/h4-16H2,1-3H3 |
InChI Key |
OGYUGOYDUYGVFP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCCCCCCCN=C=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-](/img/structure/B12069458.png)




![1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12069477.png)



![1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime](/img/structure/B12069513.png)




